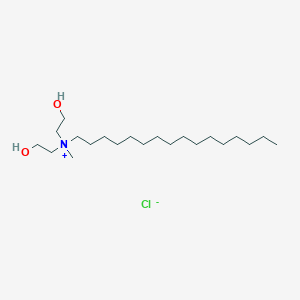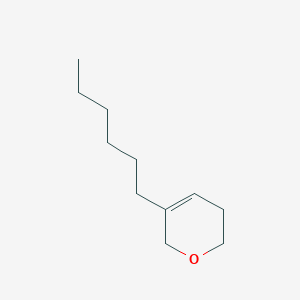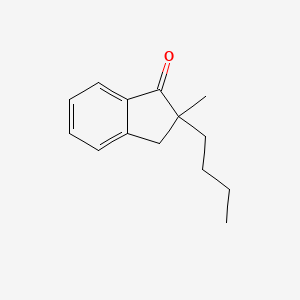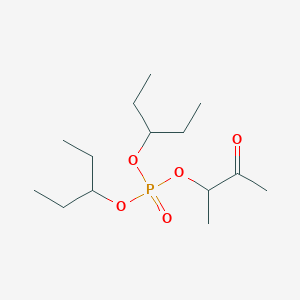
Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclohexane ring with various functional groups attached, making it a versatile molecule in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters depending on the nucleophile used
科学研究应用
Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those involving ester functionalities.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the ester bond is typically hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid. The formyl group can also participate in nucleophilic addition reactions, forming various adducts.
相似化合物的比较
Similar Compounds
- Methyl 3-(2-oxocyclohexyl)propanoate
- Ethyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate
Uniqueness
Methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate is unique due to the presence of both a formyl group and an ester group on the cyclohexane ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and industrial processes.
属性
CAS 编号 |
61188-01-0 |
|---|---|
分子式 |
C13H20O4 |
分子量 |
240.29 g/mol |
IUPAC 名称 |
methyl 3-(1-formyl-3,3-dimethyl-2-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C13H20O4/c1-12(2)6-4-7-13(9-14,11(12)16)8-5-10(15)17-3/h9H,4-8H2,1-3H3 |
InChI 键 |
RFGDSEFPFQLHRO-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCCC(C1=O)(CCC(=O)OC)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[[2-(Furan-2-yl)-1,3-dioxolan-2-yl]methyl]imidazole;nitric acid](/img/structure/B14595479.png)
![1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole](/img/structure/B14595484.png)

![7-Oxabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B14595495.png)








![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)
